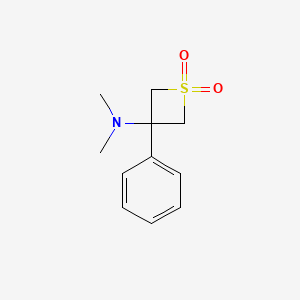
Permetin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Permetin A is a cyclic acyl peptide antibiotic produced by the bacterium Bacillus circulans. It belongs to the polypeptin family of antibiotics and has been identified for its broad-spectrum antimicrobial activity. The structure of this compound is characterized by a cyclic peptide backbone, which contributes to its stability and biological activity .
准备方法
Synthetic Routes and Reaction Conditions
Permetin A is synthesized through a series of peptide coupling reactions. The synthesis involves the formation of peptide bonds between amino acids, followed by cyclization to form the cyclic structure. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using Bacillus circulans. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is secreted into the culture medium. The compound is then isolated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions
Permetin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activity.
Reduction: Reduction reactions can modify the peptide bonds or other functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its antimicrobial properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of antimicrobial activity .
科学研究应用
Permetin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal pathogens.
Medicine: Explored as a potential therapeutic agent for treating infections caused by drug-resistant bacteria.
Industry: Utilized in the development of new antimicrobial agents and biocontrol agents for agricultural applications
作用机制
Permetin A exerts its antimicrobial effects by disrupting the cell membrane integrity of bacteria. It binds to the bacterial cell membrane and forms pores, leading to leakage of cellular contents and cell death. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and cell lysis .
相似化合物的比较
Similar Compounds
Polypeptin A: Similar in structure to Permetin A but contains L-Thr instead of L-Ser at position 9.
Pelgipeptin D: Differs from this compound in the fatty acid moiety.
BMY-28160: Another member of the polypeptin-permetin family with closely related structure
Uniqueness
This compound is unique due to its specific amino acid composition and cyclic structure, which contribute to its stability and broad-spectrum antimicrobial activity.
属性
CAS 编号 |
71888-70-5 |
|---|---|
分子式 |
C54H92N12O12 |
分子量 |
1101.4 g/mol |
IUPAC 名称 |
12,21,27-tris(2-aminoethyl)-18-benzyl-24,31-di(butan-2-yl)-3-(hydroxymethyl)-6,15-bis(2-methylpropyl)-9-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacontane-2,5,8,11,14,17,20,23,26,29-decone |
InChI |
InChI=1S/C54H92N12O12/c1-11-32(9)42-27-43(68)58-35(18-21-55)47(70)66-45(33(10)12-2)53(76)60-36(19-22-56)46(69)62-40(26-34-16-14-13-15-17-34)51(74)61-38(24-29(3)4)49(72)59-37(20-23-57)48(71)65-44(31(7)8)52(75)63-39(25-30(5)6)50(73)64-41(28-67)54(77)78-42/h13-17,29-33,35-42,44-45,67H,11-12,18-28,55-57H2,1-10H3,(H,58,68)(H,59,72)(H,60,76)(H,61,74)(H,62,69)(H,63,75)(H,64,73)(H,65,71)(H,66,70) |
InChI 键 |
NPQJTPHMCZYCNP-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CO)CC(C)C)C(C)C)CCN)CC(C)C)CC2=CC=CC=C2)CCN)C(C)CC)CCN |
熔点 |
210 - 220 °C |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
![N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B14168734.png)
![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)


![2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione](/img/structure/B14168761.png)






